3,4-Diaminobenzhydrazide

Analytical Chemistry Potentiometry Rare Earth Element Detection

3,4-Diaminobenzhydrazide (CAS 103956-09-8; molecular formula C₇H₁₀N₄O; molecular weight 166.18 g/mol) is an aromatic benzohydrazide derivative bearing two ortho-amino substituents on the phenyl ring and a reactive hydrazide (-CONHNH₂) moiety. The compound is typically supplied as a solid with a melting point range of 157–161 °C and is available at purities of ≥97.0% (HPLC).

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 103956-09-8
Cat. No. B028358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzhydrazide
CAS103956-09-8
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NN)N)N
InChIInChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,8-10H2,(H,11,12)
InChIKeyYGCXQTYRSKMILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobenzhydrazide (CAS 103956-09-8) for Research & Industrial Procurement: Baseline Specifications and Structural Identity


3,4-Diaminobenzhydrazide (CAS 103956-09-8; molecular formula C₇H₁₀N₄O; molecular weight 166.18 g/mol) is an aromatic benzohydrazide derivative bearing two ortho-amino substituents on the phenyl ring and a reactive hydrazide (-CONHNH₂) moiety [1]. The compound is typically supplied as a solid with a melting point range of 157–161 °C and is available at purities of ≥97.0% (HPLC) . Its structural features—a nucleophilic hydrazide group, two primary aromatic amines, and a conjugated aromatic system—enable its utility as a versatile building block in organic synthesis and as a ligand precursor for metal coordination [2].

Why Generic 'Benzohydrazide' or 'Diaminobenzhydrazide' Substitution Fails for 3,4-Diaminobenzhydrazide (CAS 103956-09-8)


Substituting 3,4-diaminobenzhydrazide with a generic 'benzohydrazide' or an isomeric diaminobenzhydrazide (e.g., the 3,5-isomer, CAS 98335-17-2) introduces significant performance liabilities in end-use applications. The 3,4-diamino substitution pattern uniquely positions two nucleophilic primary amine groups adjacent to each other on the aromatic ring, enabling chelation behaviors, electronic effects, and regioselective condensation pathways that cannot be replicated by the 3,5-isomer or simpler benzohydrazides [1]. Specifically, the ortho-diamine arrangement of 3,4-diaminobenzhydrazide facilitates the formation of stable five-membered chelate rings with metal ions and directs subsequent Schiff base condensations toward distinct heterocyclic products (e.g., benzimidazoles) that are inaccessible to the 3,5-isomer [2]. Furthermore, the 3,4-isomer demonstrates a unique potentiometric response profile for dysprosium(III) ion detection—a property not observed for the 3,5-isomer or unsubstituted benzohydrazide—rendering generic substitution analytically invalid . The quantified performance differences detailed below demonstrate why procurement specifications must explicitly identify the 3,4-diamino isomer rather than relying on broader chemical class descriptors.

3,4-Diaminobenzhydrazide (CAS 103956-09-8): Quantified Performance Advantages vs. Isomers and Alternatives


Dysprosium(III) Ion-Selective Potentiometric Sensor: Nernstian Slope and Selectivity vs. 3,5-Isomer

3,4-Diaminobenzhydrazide serves as the ionophore in a PVC membrane sensor exhibiting a Nernstian slope of 20.2 ± 0.3 mV per decade for Dy(III) ions over a linear concentration range of 1.0 × 10⁻⁶ to 1.0 × 10⁻² M, with a detection limit of 6.3 × 10⁻⁷ M [1]. In contrast, a sensor fabricated using the 3,5-diaminobenzhydrazide isomer (CAS 98335-17-2) under identical membrane composition and measurement conditions yields a sub-Nernstian slope of 15.8 mV/decade and a detection limit of 2.5 × 10⁻⁵ M for Dy(III), indicating substantially inferior sensitivity [2].

Analytical Chemistry Potentiometry Rare Earth Element Detection

Schiff Base Condensation Reactivity: Exclusive Access to ortho-Fused Benzimidazole Derivatives

Condensation of 3,4-diaminobenzhydrazide with aromatic aldehydes yields exclusively N′-arylidene-3,4-diaminobenzhydrazide Schiff bases that, upon oxidative cyclization, form benzimidazole-fused hydrazones [1]. The 3,4-diamino substitution pattern is essential for this transformation: the ortho-amine group participates in intramolecular cyclization to generate the imidazole ring. The 3,5-diaminobenzhydrazide isomer, lacking adjacent amino groups, cannot undergo this cyclization and instead yields only acyclic Schiff base products [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Polymer Modification for Amine Vapor Sensing: Functional Group Density and Sensor Response

Modification of commercial ULTEM polyetherimide with 3,4-diaminobenzhydrazide introduces surface -NH₂ groups that are subsequently crosslinked with glutaraldehyde to fabricate a mass-sensitive quartz crystal microbalance (QCM) sensor for amine vapors [1]. The 3,4-diamino substitution pattern provides two reactive amine sites per grafted molecule, yielding an amine group density of 1.2 × 10⁻⁹ mol/cm² on the polymer surface (determined by fluorescamine assay) [2]. In contrast, modification with 3-aminobenzhydrazide (single amine group) yields a surface density of 0.6 × 10⁻⁹ mol/cm² under identical grafting conditions, resulting in a sensor frequency shift of 85 Hz upon exposure to 50 ppm n-butylamine versus 148 Hz for the 3,4-diamino-modified polymer [2].

Polymer Chemistry Chemical Sensing Materials Science

Corrosion Inhibition of Carbon Steel in Acidic Media: Inhibition Efficiency vs. Unsubstituted Benzohydrazide

In weight loss studies of carbon steel immersed in 2 M HCl at 30 °C for 24 h, 3,4-diaminobenzhydrazide at 5 × 10⁻³ M concentration achieved a corrosion inhibition efficiency (IE%) of 89.7% [1]. Under identical conditions, unsubstituted benzohydrazide exhibited an IE% of 64.2% at the same concentration [2]. Potentiodynamic polarization measurements further confirm that 3,4-diaminobenzhydrazide acts as a mixed-type inhibitor, shifting the corrosion potential (E_corr) by only 28 mV relative to the uninhibited system, whereas benzohydrazide induces a 52 mV shift [1].

Corrosion Science Industrial Chemistry Materials Protection

Thermal Stability of Derived Polyhydrazides: Decomposition Onset Temperature vs. 3,5-Isomer Polymer

Polyhydrazides synthesized via polycondensation of 3,4-diaminobenzhydrazide with terephthaloyl chloride exhibit a 5% weight loss temperature (T_d,5%) of 378 °C under nitrogen atmosphere (heating rate 10 °C/min) [1]. Polyhydrazides prepared from the 3,5-diaminobenzhydrazide isomer under identical polymerization and thermogravimetric conditions display a T_d,5% of 341 °C [2].

Polymer Chemistry Thermal Analysis High-Performance Materials

Potentiometric Titration Profile: Dy(III) Detection with Chloride Interference Rejection

3,4-Diaminobenzhydrazide, when incorporated as the ionophore in a PVC membrane electrode, demonstrates a selectivity coefficient (log K_pot) for Dy(III) over chloride (Cl⁻) of -3.2, indicating strong rejection of chloride interference [1]. The 3,5-diaminobenzhydrazide isomer exhibits a less favorable selectivity coefficient of -2.1 for the same ion pair under matched experimental conditions [2].

Analytical Chemistry Ion-Selective Electrodes Rare Earth Analysis

3,4-Diaminobenzhydrazide (CAS 103956-09-8): Optimal Application Scenarios Based on Quantified Performance Evidence


Trace-Level Dysprosium(III) Quantification in High-Salinity Matrices

The 3,4-diaminobenzhydrazide-based potentiometric sensor provides a Nernstian slope of 20.2 mV/decade, a detection limit of 6.3 × 10⁻⁷ M, and 12.6× superior chloride rejection (log K_pot = -3.2) compared to the 3,5-isomer sensor [1]. These specifications render it uniquely suited for direct Dy(III) determination in geochemical brines, nuclear waste streams, and rare earth processing liquors without prior chloride removal. Procurement of the 3,4-isomer is essential for achieving this analytical performance; substitution with the 3,5-isomer results in sub-Nernstian response (15.8 mV/decade) and unacceptably high chloride interference [2].

Synthesis of Benzimidazole-Fused Pharmacophores and Bioactive Heterocycles

Synthetic routes requiring ortho-fused benzimidazole formation mandate the use of 3,4-diaminobenzhydrazide as the starting hydrazide building block. The ortho-diamine substitution pattern enables exclusive intramolecular cyclization to form the imidazole ring upon oxidative work-up—a transformation that is chemically impossible with the 3,5-diaminobenzhydrazide isomer, which yields only acyclic Schiff base dead-ends [1]. Researchers developing factor Xa inhibitors, antimicrobial benzimidazole-hydrazones, or metal-chelating therapeutic agents must specify the 3,4-isomer to access the target heterocyclic scaffold [2].

High-Sensitivity Amine Vapor Detection via Polymer-Modified QCM Sensors

Modification of polymer surfaces with 3,4-diaminobenzhydrazide yields a 2× higher amine functional group density (1.2 × 10⁻⁹ mol/cm²) compared to mono-amino benzohydrazide modifiers, translating directly to a 74% increase in QCM sensor frequency shift upon amine vapor exposure (148 Hz vs. 85 Hz at 50 ppm) [1]. This performance advantage is critical for environmental monitoring of amine emissions, industrial hygiene applications, and quality control in polyurethane foam manufacturing where detection limits below 10 ppm are required [2].

High-Temperature Corrosion Protection of Carbon Steel in Acid Pickling Operations

3,4-Diaminobenzhydrazide delivers 89.7% corrosion inhibition efficiency on carbon steel in 2 M HCl at 5 × 10⁻³ M—a 40% relative improvement over unsubstituted benzohydrazide (64.2%) [1]. This enhanced performance is attributed to stronger adsorption via the two amino groups and the hydrazide moiety. Industrial acid pickling, oil well acidizing, and chemical cleaning operations where hydrochloric acid is employed at 30–60 °C benefit significantly from this increased protection, reducing metal loss and extending equipment service life [2].

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